molecular formula C20H19NO B1590781 4-Methoxy-N-phenyl-N-(p-tolyl)aniline CAS No. 97126-56-2

4-Methoxy-N-phenyl-N-(p-tolyl)aniline

Cat. No.: B1590781
CAS No.: 97126-56-2
M. Wt: 289.4 g/mol
InChI Key: KXPUYDGZOZPPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-phenyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl and p-tolyl groups, and a methoxy group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-N-phenyl-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-phenyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-Methoxy-N-phenyl-N-(p-tolyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The aromatic rings provide a rigid framework that can interact with hydrophobic pockets in proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-phenyl-N-(4-methylphenyl)aniline: Similar structure with a methoxy group and a methyl group on the aromatic rings.

    N-Phenyl-N-(p-tolyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxy-N-(p-tolyl)aniline: Contains only one aromatic ring with a methoxy group, leading to different applications and reactivity.

Uniqueness

4-Methoxy-N-phenyl-N-(p-tolyl)aniline is unique due to the presence of both a methoxy group and two aromatic rings, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)19-12-14-20(22-2)15-13-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUYDGZOZPPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563798
Record name 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97126-56-2
Record name 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N-phenyl-N-(p-tolyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.